molecular formula C13H17BrN2O B5115654 3-bromo-N-(1-methyl-4-piperidinyl)benzamide

3-bromo-N-(1-methyl-4-piperidinyl)benzamide

Cat. No.: B5115654
M. Wt: 297.19 g/mol
InChI Key: JFSDSIYRTIWSGO-UHFFFAOYSA-N
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Description

3-bromo-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that it may act through the modulation of GABAergic neurotransmission, which plays a critical role in the regulation of neuronal activity and inhibition of seizures.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of inflammatory mediators, such as cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory conditions. Additionally, it has been found to reduce pain sensitivity in animal models of pain, possibly through the inhibition of nociceptive signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its relatively low toxicity and high selectivity for its target receptors. However, one limitation of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on 3-bromo-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease conditions. Finally, the development of more water-soluble derivatives of this compound may enhance its bioavailability and expand its potential uses in clinical settings.

Synthesis Methods

The synthesis of 3-bromo-N-(1-methyl-4-piperidinyl)benzamide can be achieved through a multistep process involving the reaction of 3-bromoaniline with N-methylpiperidine in the presence of a base, followed by acylation with benzoyl chloride. The final product can be purified through recrystallization from an appropriate solvent.

Scientific Research Applications

3-bromo-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Properties

IUPAC Name

3-bromo-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-16-7-5-12(6-8-16)15-13(17)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSDSIYRTIWSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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